molecular formula C16H14Cl4O6S B15178911 2,2'-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol CAS No. 91198-38-8

2,2'-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol

Cat. No.: B15178911
CAS No.: 91198-38-8
M. Wt: 476.2 g/mol
InChI Key: WINCTAVQOYZBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Cl4O6S. It is known for its unique structure, which includes two phenylene rings connected by a sulfonyl group and linked to ethanol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2,6-dichlorophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially disrupting their normal function. The phenylene rings and ethanol groups may also contribute to its overall activity by enhancing its binding affinity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for specific research and industrial purposes .

Properties

CAS No.

91198-38-8

Molecular Formula

C16H14Cl4O6S

Molecular Weight

476.2 g/mol

IUPAC Name

2-[2,6-dichloro-4-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol

InChI

InChI=1S/C16H14Cl4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2

InChI Key

WINCTAVQOYZBMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)OCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.